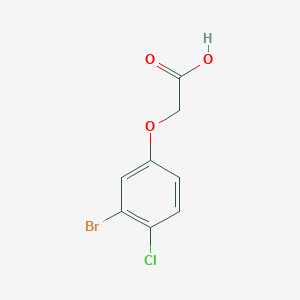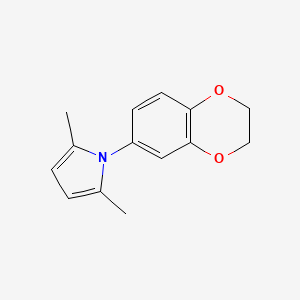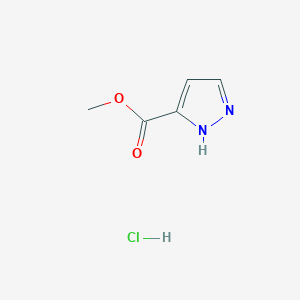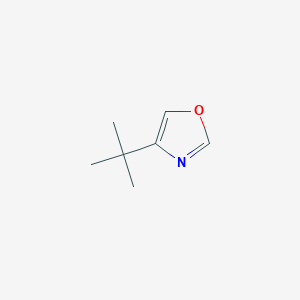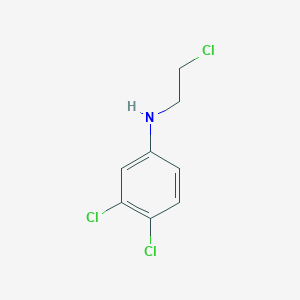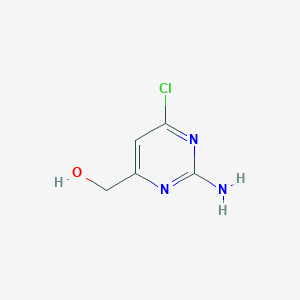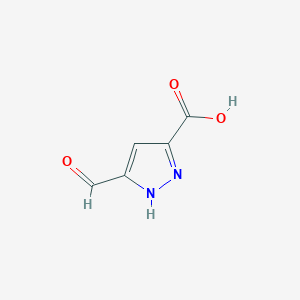
5-formyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-formyl-1H-pyrazole-3-carboxylic acid, or 5FPCA, is an important organic compound belonging to the family of pyrazole carboxylic acids. It is a versatile compound with a variety of applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5FPCA is not yet fully understood. However, it is believed that 5FPCA binds to certain enzymes and affects their activity. 5FPCA also binds to certain receptors in the body and can affect their activity. Additionally, 5FPCA can interact with certain hormones and affect their activity.
Biochemical and Physiological Effects
5FPCA has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects, and it has been shown to have an effect on the body's metabolism. Additionally, 5FPCA has been shown to have an effect on the body's immune system and to have an effect on the body's nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5FPCA in laboratory experiments is that it is relatively easy to synthesize. Additionally, 5FPCA has a variety of biochemical and physiological effects, making it a useful compound for studying various biological processes. However, there are some limitations to using 5FPCA in laboratory experiments. For example, 5FPCA is a relatively unstable compound and can degrade over time. Additionally, the mechanism of action of 5FPCA is not yet fully understood, making it difficult to accurately predict its effects in certain situations.
Direcciones Futuras
There are a number of potential future directions for 5FPCA research. These include further research into the mechanism of action of 5FPCA, further research into its biochemical and physiological effects, and further research into its potential therapeutic applications. Additionally, further research into the synthesis of 5FPCA and its stability could lead to improved methods of synthesis and improved stability of the compound. Finally, further research into the potential applications of 5FPCA in drug development could lead to the development of new drugs or improved treatments for various diseases.
Métodos De Síntesis
5FPCA can be synthesized through a variety of methods. One of the most common methods is the reaction of 5-bromo-1H-pyrazole-3-carboxylic acid and formaldehyde in the presence of a base catalyst. This reaction produces 5FPCA in high yields. Other methods of synthesis include the reaction of 5-amino-1H-pyrazole-3-carboxylic acid and formaldehyde, and the reaction of 5-chloro-1H-pyrazole-3-carboxylic acid and formaldehyde.
Aplicaciones Científicas De Investigación
5FPCA has a variety of applications in scientific research. It has been used to study the mechanism of action of enzymes and to investigate the role of various compounds in biochemical and physiological processes. It has also been used to study the effects of various drugs on the body. Additionally, 5FPCA has been used to study the effects of various hormones on biochemical and physiological processes.
Propiedades
IUPAC Name |
5-formyl-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-2-3-1-4(5(9)10)7-6-3/h1-2H,(H,6,7)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBGDPHHWRAINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6611948.png)
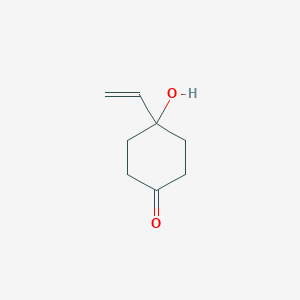
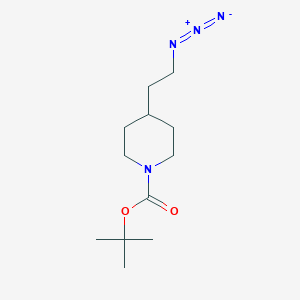
amine](/img/structure/B6611963.png)
